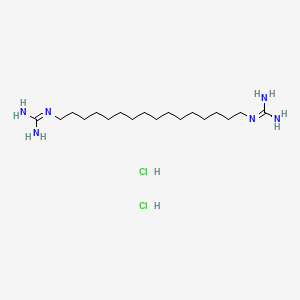
Azidotrihexylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidotrihexylsilane is an organosilicon compound with the molecular formula C18H39N3Si It is characterized by the presence of an azide group (-N3) attached to a trihexylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azidotrihexylsilane can be synthesized through the reaction of trihexylsilane with sodium azide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the azide group being introduced to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Azidotrihexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Various substituted silanes depending on the nucleophile used.
Reduction Reactions: Trihexylsilylamine is a common product when the azide group is reduced.
Aplicaciones Científicas De Investigación
Azidotrihexylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of azidotrihexylsilane involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science .
Comparación Con Compuestos Similares
Triethylsilane: Another organosilicon compound with similar reactivity but different steric properties.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Uniqueness of Azidotrihexylsilane: this compound is unique due to its combination of an azide group with a trihexylsilane moiety, providing distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where both the azide functionality and the bulky trihexylsilane group are advantageous .
Propiedades
Número CAS |
67859-76-1 |
|---|---|
Fórmula molecular |
C18H39N3Si |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
azido(trihexyl)silane |
InChI |
InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clave InChI |
KVNHQFHBRSWGHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
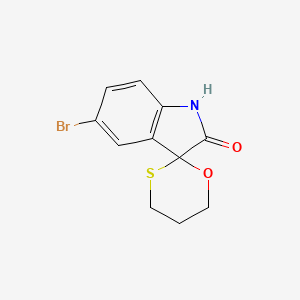


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
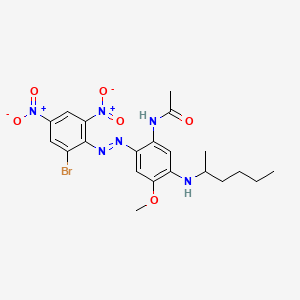
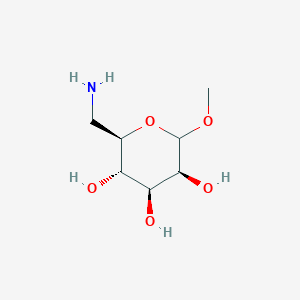
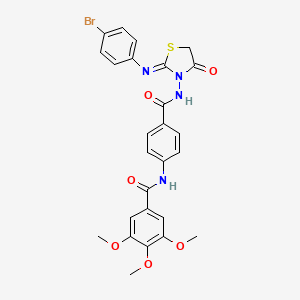
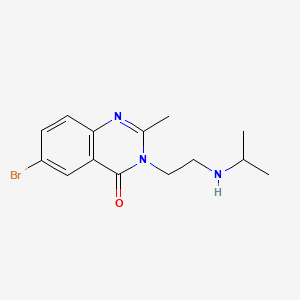
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
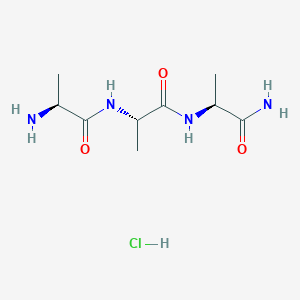
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
